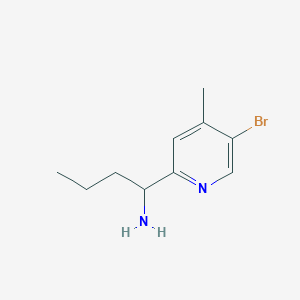
1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with a butan-1-amine chain attached to the 2nd position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route involves the bromination of 4-methylpyridine to obtain 5-bromo-4-methylpyridine. This intermediate is then subjected to a nucleophilic substitution reaction with butan-1-amine to yield the final product.
Synthetic Route:
Bromination: 4-methylpyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromine atom at the 5th position.
Nucleophilic Substitution: The resulting 5-bromo-4-methylpyridine is reacted with butan-1-amine under suitable conditions, such as in the presence of a base like potassium carbonate (K2CO3), to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4, reflux conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: KOH, NaOEt, solvent like ethanol, reflux conditions.
Major Products:
Oxidation: Corresponding carbonyl or carboxyl derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and amine functional groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may act by inhibiting enzymes or receptors involved in critical biochemical pathways, leading to its observed biological effects.
類似化合物との比較
1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine can be compared with other similar compounds, such as:
2-Amino-5-bromo-4-methylpyridine: This compound shares the pyridine ring with bromine and methyl substitutions but lacks the butan-1-amine chain.
4-Bromo-5-methylpyridin-2-amine: Similar to the above compound but with different substitution positions.
Uniqueness: The presence of the butan-1-amine chain in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties that make it valuable for specific applications.
特性
分子式 |
C10H15BrN2 |
|---|---|
分子量 |
243.14 g/mol |
IUPAC名 |
1-(5-bromo-4-methylpyridin-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H15BrN2/c1-3-4-9(12)10-5-7(2)8(11)6-13-10/h5-6,9H,3-4,12H2,1-2H3 |
InChIキー |
KVICHBPVAFJOAX-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=NC=C(C(=C1)C)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


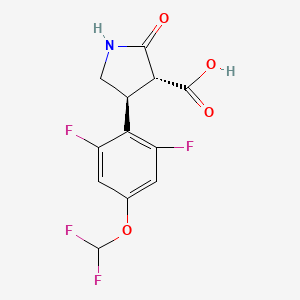
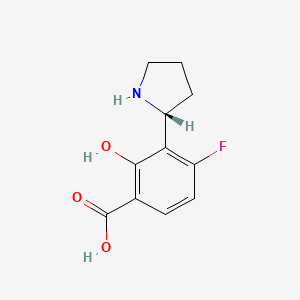
![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid](/img/structure/B12946954.png)
![6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine](/img/structure/B12946958.png)
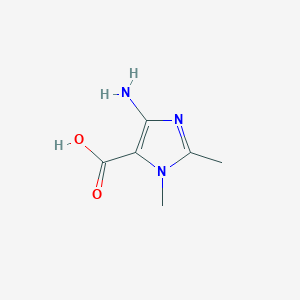

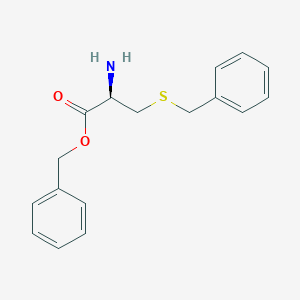
![2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12946987.png)
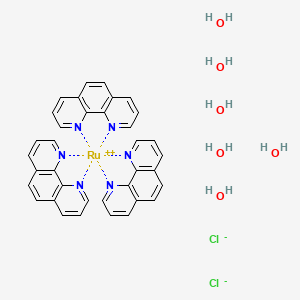
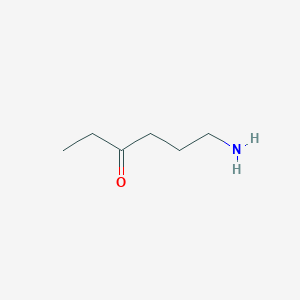
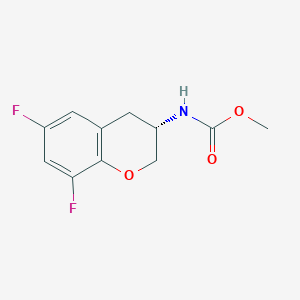
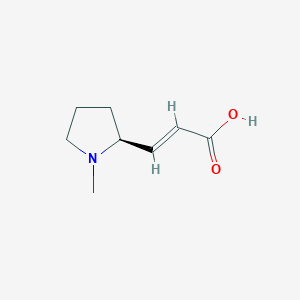
![O-(2-(1,2-Dihexanoyl-3-(7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanoyl)triazyl)ethyl) methanesulfonothioate](/img/structure/B12947031.png)

